Basic Yellow 5

Description

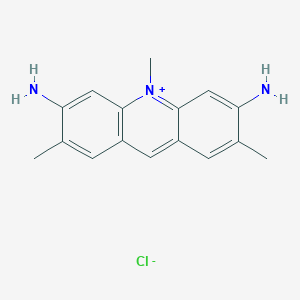

3,6-Diamino-2,7,10-trimethylacridinium chloride is a chemical compound with the molecular formula C16H18ClN3 and a molecular weight of 287.79 g/mol . It is known for its vibrant color and is often used in various scientific and industrial applications.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2,7,10-trimethylacridin-10-ium-3,6-diamine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3.ClH/c1-9-4-11-6-12-5-10(2)14(18)8-16(12)19(3)15(11)7-13(9)17;/h4-8H,1-3H3,(H3,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADAOOVVYDLASGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=C(C=C(C(=C3)C)N)[N+](=C2C=C1N)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347583 | |

| Record name | Acridinium, 3,6-diamino-2,7,10-trimethyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6441-73-2, 40451-58-9, 12768-83-1 | |

| Record name | Acridinium, 3,6-diamino-2,7,10-trimethyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6441-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Basic Yellow 5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006441732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acridinium, 3,6-diamino-2,7,10-trimethyl-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040451589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aurophosphine G | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acridinium, 3,6-diamino-2,7,10-trimethyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-diamino-2,7,10-trimethylacridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acridinium, 3,6-diamino-2,7,10-trimethyl-, chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BASIC YELLOW 5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07BP340B4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Condensation with Cyanuric Chloride

The first step typically involves reacting cyanuric chloride with aromatic amines or sulfonic acids under controlled pH and temperature. For example:

-

Reactants : Cyanuric chloride (18.5 g, 100%) is mixed with ice water and milling aids.

-

Conditions : Temperature maintained at 0–5°C, pH 3.0–4.0, with dropwise addition of para-ester or naphthylamine sulfonic acids.

-

Outcome : Formation of a mono-condensed intermediate, followed by a second condensation with diamino benzene sulfonic acid sodium at 25–30°C and pH 6.0–7.0.

Diazotization and Coupling

The condensed product undergoes diazotization with sodium nitrite (NaNO₂) and hydrochloric acid (HCl), followed by coupling with electron-rich aromatic compounds:

-

Diazotization : Conducted at 0–5°C under pH < 2.0, with excess nitrite removed using sulfamic acid.

-

Coupling : The diazonium salt reacts with hydroxyl-substituted pyridones or naphthalene sulfonic acids at pH 7.0–8.0 and 25–30°C for 6 hours.

Single-Step Continuous Flow Synthesis

WO2012120543A1 introduces a streamlined process for Yellow 11 dye, which shares structural similarities with this compound. This method emphasizes reaction monitoring and parameter control:

Reactant Ratios and Conditions

-

Reactants : Para-nitro toluene sulfonic acid (PNTOSA) and sodium hydroxide (1:1 to 1:1.5 molar ratio).

-

Temperature : 65–90°C, with reaction times of 60–120 minutes.

-

Monitoring : UV-Vis spectroscopy tracks the transition from a reactant peak at 278 nm to a product peak at 410 nm, ensuring complete conversion.

Continuous Flow Advantages

-

Microreactors : Stainless steel tubes (1/16" to 1" diameter) enhance mixing and reduce axial dispersion.

-

Yield Optimization : Static mixers or inert gas segmentation improve product consistency, achieving a standard deviation of 1.5% in λₘₐₓ (416–419 nm).

Purification and Drying Protocols

Post-synthesis refining is critical for removing impurities and achieving dye stability.

Adsorption and Filtration

Spray Drying

-

The dye solution is preheated and sprayed into a drying tower, with inlet temperatures optimized to prevent thermal degradation while removing moisture.

Analytical Validation and Quality Control

Ensuring batch consistency requires robust analytical methods:

UV-Vis Spectroscopy

Chemical Reactions Analysis

Types of Reactions

3,6-Diamino-2,7,10-trimethylacridinium chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemical Composition and Properties

Basic Yellow 5 is a water-soluble dye characterized by its chemical structure:

- Chemical Name : Trisodium;5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate

- Molecular Formula : C₁₄H₉N₄Na₃O₉S₂

This dye is known for its stability and ability to produce bright yellow hues in various products.

Food Industry

This compound is extensively used in the food industry to color a variety of products, including:

- Beverages : Yellow sodas and flavored drinks

- Confectionery : Candies, pastries, and gelatin desserts

- Processed Foods : Snack foods and sauces

Regulatory Status

The FDA has approved this compound for use in food products, although it is subject to specific regulations regarding acceptable daily intake (ADI). Studies have indicated potential behavioral effects in children linked to synthetic food dyes, including hyperactivity .

Pharmaceuticals and Dietary Supplements

This compound is also utilized in the pharmaceutical industry to color medications and dietary supplements. Its role includes:

- Tablets and Capsules : Enhancing the visual appeal and aiding in product identification.

- Liquid Medications : Providing consistent coloration for syrups and solutions.

Cosmetics and Personal Care Products

In cosmetics, this compound is found in various products such as:

- Makeup : Lipsticks, foundations, and eyeshadows

- Personal Care Items : Shampoos, conditioners, and lotions

These applications leverage the dye's ability to impart a bright yellow hue while maintaining safety standards established by regulatory agencies.

Industrial Applications

Beyond consumer products, this compound has industrial uses:

- Textiles : Dyeing fabrics like silks and wools

- Pesticides : Coloring agents in agricultural chemicals

- Sanitizing Solutions : Used in cleaning products for food processing equipment

Innovative Research Applications

Recent studies have explored novel applications of this compound in scientific research. Notably, researchers have combined this dye with biological tissues to create transparent living models for enhanced imaging techniques. This method allows for better visualization of internal structures without invasive procedures .

Case Study: Transparent Skin Technology

A study conducted at UT Dallas demonstrated that when combined with skin tissue, this compound could render the tissue transparent. This breakthrough could revolutionize optical imaging techniques in biomedical research by enabling detailed observation of live tissues .

Health Implications

While this compound has numerous applications, concerns about its health effects persist. Research has indicated potential links between synthetic dyes and adverse health outcomes, including:

- Hyperactivity in Children : Some studies suggest that consumption of artificial dyes may contribute to behavioral issues .

- DNA Damage : Investigations into its effects on human white blood cells have shown that exposure can lead to DNA mutations over time .

| Application Area | Specific Uses | Health Considerations |

|---|---|---|

| Food Industry | Beverages, candies, processed foods | Potential links to hyperactivity |

| Pharmaceuticals | Coloring tablets and liquid medications | Safety regulated by FDA |

| Cosmetics | Makeup products | Subject to cosmetic safety regulations |

| Industrial | Textiles, pesticides | Generally considered safe under regulated use |

| Research | Optical imaging techniques | Innovative uses with biocompatibility |

Mechanism of Action

The mechanism of action of 3,6-Diamino-2,7,10-trimethylacridinium chloride involves its interaction with molecular targets such as nucleic acids and proteins. The compound can intercalate between DNA bases, affecting the structure and function of the DNA molecule. This interaction can lead to changes in gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Acridine Orange: Another acridine derivative used as a dye and in biological staining.

Proflavine: A compound with similar intercalating properties used in microbiology.

Ethidium Bromide: Commonly used in molecular biology for staining nucleic acids.

Uniqueness

3,6-Diamino-2,7,10-trimethylacridinium chloride is unique due to its specific chemical structure, which imparts distinct properties such as its vibrant color and ability to intercalate with DNA. These characteristics make it particularly useful in applications where precise staining and molecular interactions are required .

Biological Activity

Basic Yellow 5, commonly known as Tartrazine or Yellow No. 5, is a synthetic food dye widely used in various consumer products, including foods, beverages, medications, and cosmetics. Despite its prevalent use, concerns regarding its biological activity and potential health effects have prompted extensive research. This article explores the biological activity of this compound, focusing on its toxicity, behavioral impacts, and potential carcinogenicity.

Chemical Composition and Uses

This compound is a lemon yellow azo dye derived from petroleum products. Its applications include:

- Food and Beverages : Commonly found in soft drinks, candies, and processed foods.

- Pharmaceuticals : Used to color tablets and syrups.

- Cosmetics : Incorporated in hair dyes and skincare products.

- Industrial Applications : Utilized in textiles and paper production.

In Vivo Studies

Research has indicated that this compound exhibits various toxicological effects in animal models. A notable study involved administering Tartrazine to Sprague-Dawley rats to assess its absorption and distribution in tissues. The results showed significant radioactivity in organs such as the liver, kidneys, and spleen after exposure, suggesting systemic absorption and potential toxicity ( ).

Table 1 summarizes key findings from in vivo studies on Tartrazine:

In Vitro Studies

In vitro studies have also provided insights into the biological activity of this compound. Research conducted on human white blood cells revealed that exposure to varying concentrations of Tartrazine resulted in DNA damage. Cells exposed to higher concentrations exhibited mutations that could lead to tumorigenesis ( ).

Behavioral Impacts

Several studies have explored the link between synthetic food dyes like Tartrazine and behavioral changes, particularly in children. A meta-analysis indicated a correlation between the ingestion of artificial colorants and increased hyperactivity levels ( ). Notably, Rowe and Rowe's study demonstrated a dose-response relationship between Tartrazine consumption and behavioral deterioration in children ( ).

Carcinogenic Potential

The carcinogenic potential of this compound has been a subject of concern. Some studies suggest that it may contain benzidine, a known carcinogen linked to increased cancer risk ( ). Animal studies have shown that prolonged exposure to Tartrazine can induce breast cancer in rats ( ).

Table 2 highlights the findings related to the carcinogenicity of Tartrazine:

| Study Reference | Animal Model | Duration of Exposure | Cancer Type Induced |

|---|---|---|---|

| Rats | Long-term | Breast cancer | |

| Human Cells | Short-term | DNA damage leading to mutations |

Regulatory Status

Regulatory agencies such as the FDA have established acceptable daily intake (ADI) levels for Tartrazine based on available toxicological data. However, ongoing debates regarding its safety continue to influence public perception and regulatory scrutiny ( ).

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing Basic Yellow 5 in laboratory settings?

- Methodological Answer : this compound synthesis typically involves condensation reactions under controlled pH and temperature. Characterization employs UV-Vis spectroscopy (λmax ~420 nm) for purity analysis and HPLC for quantifying byproducts. Structural confirmation requires NMR (¹H and ¹³C) and mass spectrometry. Ensure reproducibility by documenting reaction conditions (e.g., solvent ratios, catalyst concentrations) and adhering to protocols for instrumental calibration .

- Key Considerations : Cross-validate results with peer-reviewed synthesis routes and report deviations in supplementary materials to aid replication .

Q. How can researchers ensure the stability of this compound in aqueous solutions during photodegradation studies?

- Methodological Answer : Stability testing requires controlled light exposure (e.g., xenon lamps simulating solar radiation) and pH-adjusted solutions. Monitor degradation kinetics via spectrophotometry at regular intervals. Include control samples (dark conditions) to isolate photolytic effects. Use statistical tools like linear regression to calculate half-life (t½) and assess confidence intervals for reproducibility .

- Key Considerations : Report environmental variables (temperature, light intensity) and use ANOVA to evaluate significance of degradation pathways .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological or environmental samples)?

- Methodological Answer : Solid-phase extraction (SPE) followed by LC-MS/MS is preferred for high sensitivity and selectivity. Validate methods using spike-and-recovery experiments with matrices like wastewater or serum. Calibration curves should span expected concentration ranges (e.g., 0.1–100 ppm) and include quality controls to detect matrix interference .

- Key Considerations : Document limit of detection (LOD) and limit of quantification (LOQ) based on signal-to-noise ratios, and compare with established EPA or ISO protocols .

Advanced Research Questions

Q. How can conflicting data on the cytotoxicity of this compound be resolved across different cell-line studies?

- Methodological Answer : Contradictions often arise from variability in cell culture conditions (e.g., exposure duration, dye concentration). Conduct meta-analyses of existing studies to identify confounding factors. Perform comparative assays using standardized protocols (e.g., MTT assays across multiple cell lines) with strict controls for osmolarity and pH. Use funnel plots to assess publication bias and heterogeneity .

- Key Considerations : Report raw data in open-access repositories to enable reanalysis and address reproducibility crises .

Q. What strategies optimize the photocatalytic degradation efficiency of this compound using novel nanomaterials?

- Methodological Answer : Screen catalysts (e.g., TiO₂, ZnO composites) under UV/visible light via design-of-experiment (DoE) approaches. Variables include catalyst loading (0.1–2.0 g/L), dye concentration, and irradiation time. Characterize catalysts pre-/post-reaction using XRD and SEM-EDS to assess structural stability. Calculate quantum yields and compare with thermodynamic models (e.g., Langmuir-Hinshelwood) .

- Key Considerations : Address catalyst leaching by ICP-MS analysis and incorporate life-cycle assessments for sustainability claims .

Q. How do computational models improve the understanding of this compound’s binding affinity to synthetic polymers?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding energies and interaction mechanisms. Validate with experimental data from isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Use density functional theory (DFT) to analyze electron transfer pathways during adsorption .

- Key Considerations : Cross-correlate simulation parameters (force fields, solvation models) with empirical data to refine predictive accuracy .

Data Analysis & Reporting Guidelines

- Handling Outliers : Apply Grubbs’ test or Dixon’s Q-test to identify statistical outliers. Justify exclusions with mechanistic explanations (e.g., instrumental error) .

- Visualization : Use box-and-whisker plots for variability representation and Kaplan-Meier curves for time-dependent degradation studies .

- Reproducibility : Archive raw datasets, code, and instrument settings in FAIR-aligned repositories (e.g., Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.